molecular formula C9H9FO B2590735 2-Fluoro-4-cyclopropylphenol CAS No. 1544937-92-9

2-Fluoro-4-cyclopropylphenol

Cat. No.: B2590735
CAS No.: 1544937-92-9
M. Wt: 152.168
InChI Key: SXPAWZYEOPLDCP-UHFFFAOYSA-N
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Description

2-Fluoro-4-cyclopropylphenol: is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom at the second position and a cyclopropyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 2-Fluoro-4-cyclopropylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-cyclopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones or hydroquinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-cyclopropylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-cyclopropylphenol involves its interaction with specific molecular targets. The fluorine atom and cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

    2-Fluorophenol: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Cyclopropylphenol: Lacks the fluorine atom, affecting its electronic properties.

    2-Fluoro-4-methylphenol: Has a methyl group instead of a cyclopropyl group, altering its steric and electronic characteristics.

Uniqueness: 2-Fluoro-4-cyclopropylphenol is unique due to the combination of the fluorine atom and cyclopropyl group on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-cyclopropyl-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPAWZYEOPLDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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